3-Amino-2-hydroxy-6-methylbenzonitrile
Description
3-Amino-2-hydroxy-6-methylbenzonitrile is a benzonitrile derivative characterized by a nitrile group (-CN) at position 1, hydroxyl (-OH) at position 2, amino (-NH₂) at position 3, and methyl (-CH₃) at position 5. This substitution pattern confers unique physicochemical properties, including polarity from the hydroxyl and amino groups, electron-withdrawing effects from the nitrile, and steric modulation from the methyl group.
Properties
CAS No. |
182499-93-0 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-amino-2-hydroxy-6-methylbenzonitrile |
InChI |
InChI=1S/C8H8N2O/c1-5-2-3-7(10)8(11)6(5)4-9/h2-3,11H,10H2,1H3 |
InChI Key |
NTUMBWHJAMGXFO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)N)O)C#N |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)O)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their substituent patterns:
Physicochemical Properties
- Polarity and Solubility: The hydroxyl group in this compound enhances polarity and hydrogen-bonding capacity compared to 4-Amino-3-methylbenzonitrile, which lacks -OH. This likely increases aqueous solubility but may reduce lipid membrane permeability .
- Electronic Effects: The nitrile group in all analogs acts as an electron-withdrawing moiety, influencing reactivity in nucleophilic aromatic substitution or cyclization reactions.
Research Findings and Gaps
Key Observations :
- Data Limitations: No direct data on the target compound’s melting point, solubility, or biological activity. discusses unrelated heterocycles (oxazoloquinolines), limiting cross-comparisons .
Future Directions :
- Experimental studies on the target compound’s reactivity (e.g., coupling reactions leveraging -OH/-NH₂) are needed.
- Computational modeling could predict pharmacokinetic properties based on substituent effects.
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